(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone
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Overview
Description
“(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone” is a novel piperazine derivative . It was prepared from 1-benzhydryl-piperazine and evaluated for antiproliferative activity .
Molecular Structure Analysis
The structure of the compound was characterized using IR, 1H-NMR, LC-MS spectra, and finally confirmed by X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system with the space group P2 1/c. Both the piperazine and the morpholine rings adopt a chair conformation .Scientific Research Applications
Anti-Inflammatory Application
Specific Scientific Field
Pharmacology and Inflammopharmacology
Summary of the Application
The compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, a new piperazine derivative, has been studied for its anti-nociceptive and anti-inflammatory effects .
Methods of Application or Experimental Procedures
The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
Results or Outcomes
The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner. It also reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Carbonic Anhydrase Inhibitor Development
Specific Scientific Field
Biochemistry and Enzymology
Summary of the Application
The compound 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is an effective human carbonic anhydrase (hCA) inhibitor .
Methods of Application or Experimental Procedures
The crystal structures of this compound in complex both with the ubiquitous hCA II and the brain-associated hCA VII were reported .
Results or Outcomes
The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II. The results point out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-15-17-27-18-16-25)24-13-11-23(12-14-24)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEQLQKYHTVUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.